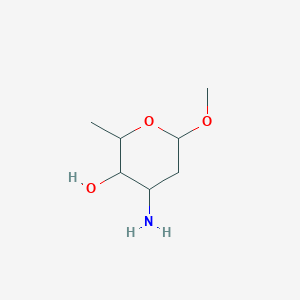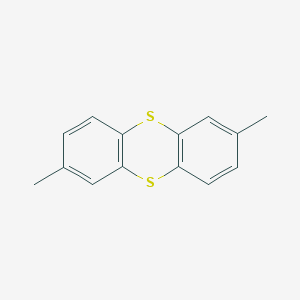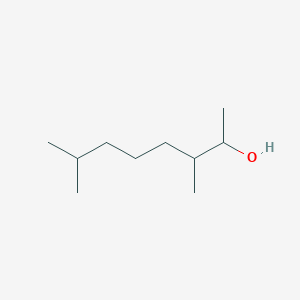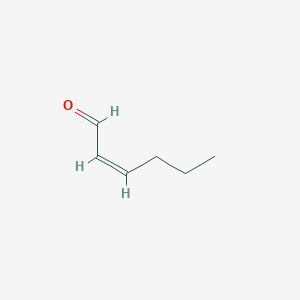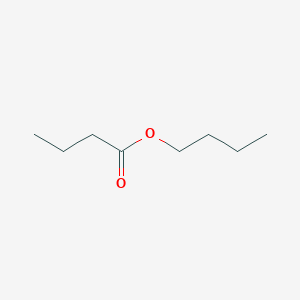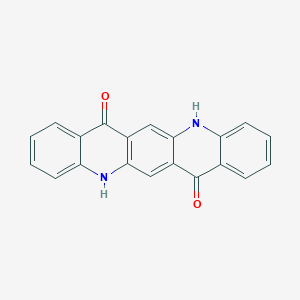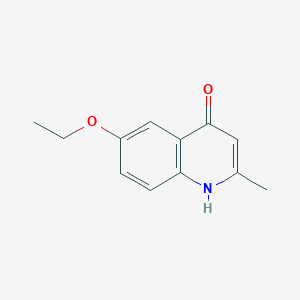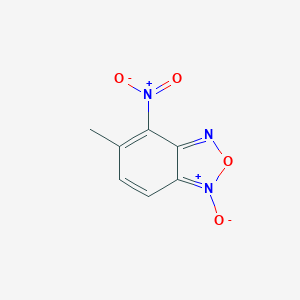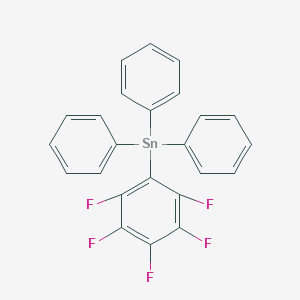![molecular formula C34H15NO4 B094316 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- CAS No. 128-60-9](/img/structure/B94316.png)
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is not yet fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been found to have antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- for lab experiments is its excellent charge transport properties, which make it a useful tool for studying the behavior of electrons in organic materials. However, the compound is also highly reactive and can be difficult to work with, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-. One area of interest is in the development of new organic electronic devices based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is also potential for the development of new synthetic methods for Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- that may make it easier to work with in the lab.
Métodos De Síntesis
The synthesis of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex process that involves several steps. The most common method involves the reaction of anthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The product is then further treated with nitric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Propiedades
Número CAS |
128-60-9 |
|---|---|
Nombre del producto |
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- |
Fórmula molecular |
C34H15NO4 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
30-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-21-7-3-1-5-16(21)18-9-12-23-28-19(10-13-24(33)29(18)28)20-11-14-25-30-26(15-27(35(38)39)31(23)32(20)30)17-6-2-4-8-22(17)34(25)37/h1-15H |
Clave InChI |
LNNHYUOWYOSHPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Otros números CAS |
128-60-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



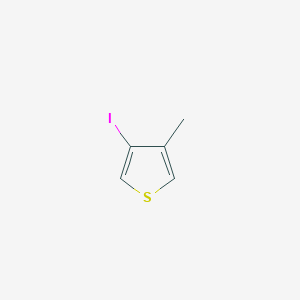
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
